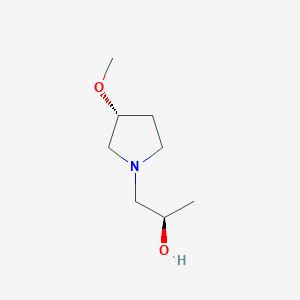![molecular formula C6H8F6O2 B11755590 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane can be synthesized through the reaction of formaldehyde (CAS number 50-00-0) with 2,2,2-trifluoroethanol (CAS number 75-89-8) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, reaction monitoring, and product isolation to achieve the desired quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common due to its stability.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares similar fluorinated characteristics and is used in similar applications.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane is unique due to its specific molecular structure, which imparts high thermal stability and low reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Propriétés
Formule moléculaire |
C6H8F6O2 |
|---|---|
Poids moléculaire |
226.12 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane |
InChI |
InChI=1S/C6H8F6O2/c7-5(8,9)3-13-1-2-14-4-6(10,11)12/h1-4H2 |
Clé InChI |
KURIPTHAZOPONO-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


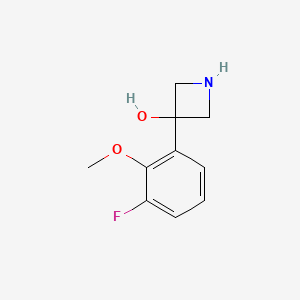
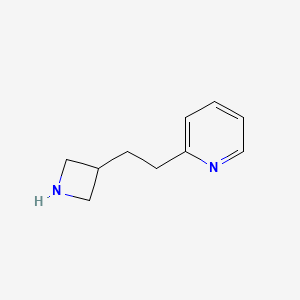
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)


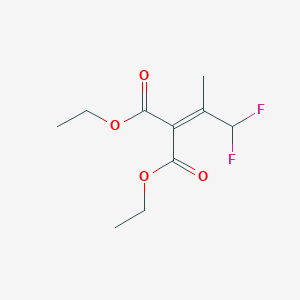
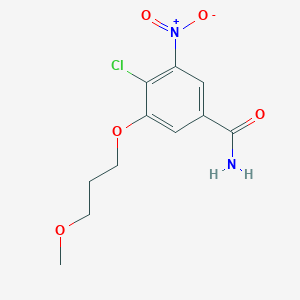
![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
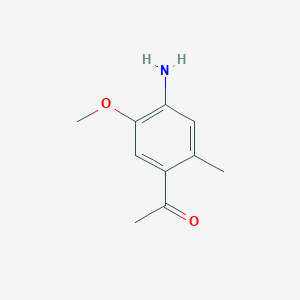
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)
![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)
